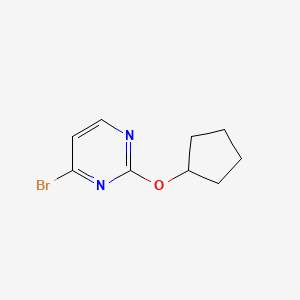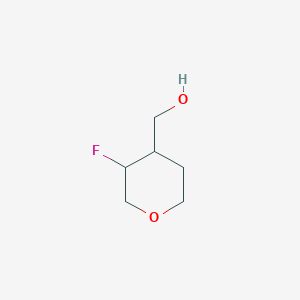
(3-Fluorooxan-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluorooxan-4-yl)methanol: is an organic compound with the molecular formula C6H11FO2 It is a fluorinated derivative of oxan-4-ylmethanol, characterized by the presence of a fluorine atom at the third position of the oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorooxan-4-yl)methanol typically involves the fluorination of oxan-4-ylmethanol. One common method is the reaction of oxan-4-ylmethanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow fluorination. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of automated systems and advanced fluorinating agents can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Fluorooxan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding fluorinated alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products:
Oxidation: Formation of (3-Fluorooxan-4-yl)aldehyde or (3-Fluorooxan-4-yl)carboxylic acid.
Reduction: Formation of (3-Fluorooxan-4-yl)alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (3-Fluorooxan-4-yl)methanol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving fluorinated compounds.
Medicine: The compound’s potential as a precursor for the synthesis of fluorinated drugs is of significant interest. Fluorinated drugs often exhibit enhanced metabolic stability and bioavailability, making this compound a valuable intermediate in drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties, such as increased resistance to chemical degradation and improved performance in extreme conditions.
Mécanisme D'action
The mechanism of action of (3-Fluorooxan-4-yl)methanol depends on its specific application. In biological systems, the compound may interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions. The presence of the fluorine atom can influence the compound’s binding affinity and specificity for its molecular targets. In chemical reactions, the fluorine atom can act as an electron-withdrawing group, affecting the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
(4-Fluorooxan-4-yl)methanol: Similar structure but with the fluorine atom at the fourth position.
(3-Fluoropyridin-4-yl)methanol: A fluorinated pyridine derivative with different chemical properties.
(3-Fluorooxan-3-yl)methanol: Another isomer with the fluorine atom at the third position but different stereochemistry.
Uniqueness: (3-Fluorooxan-4-yl)methanol is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C6H11FO2 |
|---|---|
Poids moléculaire |
134.15 g/mol |
Nom IUPAC |
(3-fluorooxan-4-yl)methanol |
InChI |
InChI=1S/C6H11FO2/c7-6-4-9-2-1-5(6)3-8/h5-6,8H,1-4H2 |
Clé InChI |
SPFZJBOFKUZIMQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(C1CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


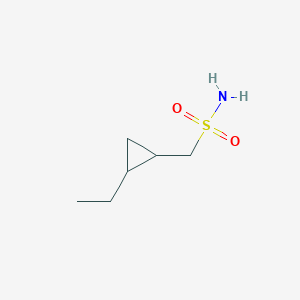
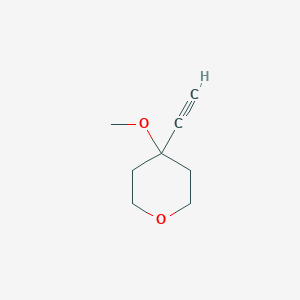
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pentanoate](/img/structure/B13059487.png)
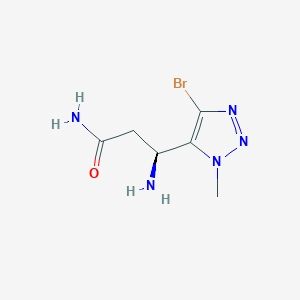
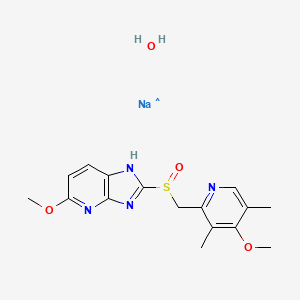
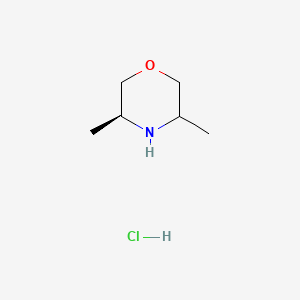
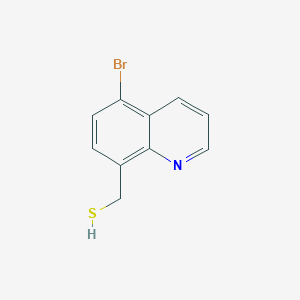
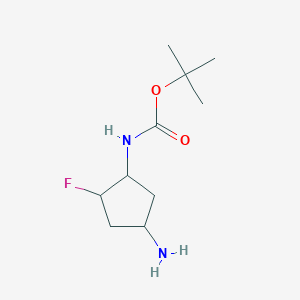
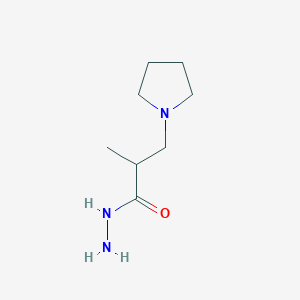
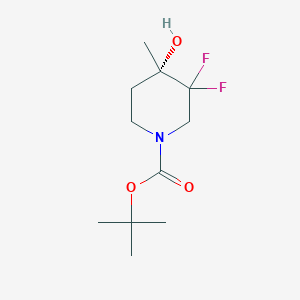
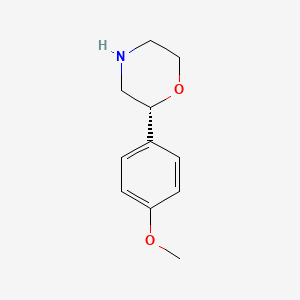
![2,3,5,7-Tetramethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13059555.png)
